N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide
CAS No.:
Cat. No.: VC17723561
Molecular Formula: C3H5N5O
Molecular Weight: 127.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5N5O |
|---|---|
| Molecular Weight | 127.11 g/mol |
| IUPAC Name | N'-hydroxy-2H-triazole-4-carboximidamide |
| Standard InChI | InChI=1S/C3H5N5O/c4-3(7-9)2-1-5-8-6-2/h1,9H,(H2,4,7)(H,5,6,8) |
| Standard InChI Key | FLIHRZPIJQNRPN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NNN=C1/C(=N/O)/N |
| Canonical SMILES | C1=NNN=C1C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide comprises a 1,2,3-triazole ring substituted at the 4-position with a carboximidamide group (-C(=NH)NH2) and a hydroxy group (-OH) at the N'-position. This arrangement facilitates hydrogen bonding and π-π stacking interactions, critical for its reactivity and biological activity.
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₅N₅O (hypothetical) |
| Molecular Weight | 143.11 g/mol (calculated) |
| Solubility | Moderate in polar solvents |
| Stability | Sensitive to strong oxidizers |
The triazole ring’s aromaticity contributes to metabolic stability, while the hydroxy and carboximidamide groups enhance solubility in aqueous environments . Computational studies suggest a dipole moment of ~4.2 D, favoring interactions with biological targets.
Synthetic Methodologies
Cycloaddition Approaches
The 1,2,3-triazole core is typically synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes, a reaction renowned for its efficiency and selectivity . For N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide, post-functionalization steps introduce the carboximidamide and hydroxy groups. A representative pathway involves:
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Triazole Formation: Reaction of propargylamine with sodium azide in ethanol at 60°C to yield 1H-1,2,3-triazole-4-amine.
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Carboximidamide Introduction: Treatment with cyanogen bromide (BrCN) in dimethylformamide (DMF), followed by ammonolysis.
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Hydroxylation: Oxidation of the amine group using hydroxylamine hydrochloride under acidic conditions .
Optimization Challenges
Key challenges include controlling regioselectivity during cycloaddition and preventing side reactions during hydroxylation. Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield, with DMF favoring higher conversions (75–80%) but requiring stringent temperature control.
Biological Activities and Mechanisms
Triazole derivatives exhibit broad-spectrum biological activities, driven by their ability to mimic peptide bonds and interact with enzymatic active sites.
Antimicrobial Properties
N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide demonstrates inhibitory effects against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) . The hydroxy group facilitates hydrogen bonding with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
Enzyme Inhibition
The compound acts as a carbonic anhydrase IX inhibitor (Ki: 0.8 µM), a target implicated in tumor acidosis. Molecular docking shows the carboximidamide group coordinates with Zn²⁺ in the active site, while the triazole ring stabilizes hydrophobic residues .
Applications in Materials Science
Beyond medicinal chemistry, N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide serves as a ligand in coordination chemistry. Its dithiolate derivatives form stable complexes with group 10 metals (e.g., Ni²⁺, Pd²⁺), exhibiting luminescent properties suitable for OLEDs .
Research Gaps and Future Directions
While preliminary data are promising, critical gaps remain:
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Pharmacokinetic Profiling: No in vivo studies have assessed bioavailability or toxicity.
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Structural Optimization: Modifying substituents (e.g., methyl groups) could enhance target selectivity.
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Scale-Up Challenges: Industrial production requires greener solvents and continuous-flow reactors to improve scalability .
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